molecular formula C17H16BrN3OS2 B2393875 4-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034235-25-9

4-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2393875
CAS No.: 2034235-25-9
M. Wt: 422.36
InChI Key: KMMGUVQNLJPYAP-UHFFFAOYSA-N
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Description

This compound is a thiophene-2-carboxamide derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-3-yl moiety at position 2. The bromine atom at the 4-position of the thiophene ring enhances electronic effects, which may modulate reactivity and intermolecular interactions in medicinal or material science applications .

Properties

IUPAC Name

4-bromo-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3OS2/c18-13-7-16(24-10-13)17(22)19-4-5-21-15(11-1-2-11)8-14(20-21)12-3-6-23-9-12/h3,6-11H,1-2,4-5H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMGUVQNLJPYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC(=CS3)Br)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of the Pyrazole Ring: : The initial step involves the synthesis of the pyrazole ring by reacting hydrazines with α,β-unsaturated carbonyl compounds under mild conditions.

  • Functionalization: : The cyclopropyl group and thiophene moiety are introduced through nucleophilic substitution reactions and palladium-catalyzed coupling reactions, respectively.

  • Bromination: : Bromination of the thiophene ring is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator.

  • Amidation: : The final step involves the formation of the carboxamide group through the reaction of thiophene-2-carboxylic acid with appropriate amines under dehydrating conditions.

Industrial Production Methods: While the above synthetic routes are suitable for laboratory-scale synthesis, scaling up to industrial production may involve continuous flow reactors for improved efficiency and safety. Solvent selection, reaction temperature, and catalyst loading are optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, using reagents like m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction of the amide or pyrazole ring can be achieved using lithium aluminum hydride (LAH) or other reducing agents.

  • Substitution: : The bromine atom on the thiophene ring allows for nucleophilic substitution reactions with various nucleophiles, leading to diverse derivatives.

Common Reagents and Conditions

  • Oxidation: : m-CPBA, oxygen, peracids.

  • Reduction: : LAH, hydrogen gas with a palladium catalyst.

  • Substitution: : Organometallic reagents like Grignard reagents, sodium hydride.

Major Products Formed: These reactions yield a variety of functionalized products, such as thiophene oxides, reduced pyrazole derivatives, and substituted thiophenes, each possessing unique properties for further exploration.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiophene and pyrazole moieties exhibit significant anticancer properties. The structural framework of 4-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide suggests potential interactions with cancer cell signaling pathways. A study on similar thiophene derivatives demonstrated their effectiveness against various cancer cell lines, highlighting the importance of the thiophene ring in enhancing biological activity .

Antimicrobial Properties

Thiophene-based compounds have been investigated for their antimicrobial effects. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development. The mechanism is believed to involve enzyme inhibition and disruption of bacterial cell wall synthesis .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is significant for drug development, particularly in targeting metabolic pathways associated with diseases such as diabetes and cancer. Similar compounds have shown promising results in inhibiting enzymes involved in these pathways, suggesting that this compound may possess similar properties .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the bromo group enhances the compound's electron-withdrawing capabilities, potentially improving the efficiency of electronic devices .

Sensors

Due to its electronic properties, 4-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide can be utilized in sensor technology, particularly for detecting environmental pollutants or biological molecules. Its ability to undergo redox reactions makes it a candidate for developing sensitive detection systems .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated effectiveness against various cancer cell lines; structure–activity relationship established.
Antimicrobial PropertiesIn vitro studies showed promising antimicrobial activity against multiple bacterial strains.
Organic ElectronicsEvaluated as a potential material for OLEDs; improved performance noted with structural modifications.

Mechanism of Action

Molecular Targets and Pathways: The compound's mechanism of action depends on its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and thiophene ring can facilitate binding through halogen bonding and π-π interactions, respectively. The pyrazole ring often interacts with metal ions in enzyme active sites, inhibiting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

  • Pyrazole vs. Pyrazolo[3,4-d]pyrimidine: The target compound’s pyrazole core distinguishes it from analogs like methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62, ), which incorporates a fused pyrazolo-pyrimidine system. The pyrazolo-pyrimidine scaffold enhances planarity and π-π stacking capacity, often critical for kinase inhibition .

Substituent Effects

  • Bromine vs. Methoxycarbonyl :
    The 4-bromo substituent in the target compound contrasts with the methoxycarbonyl group in 5-(methoxycarbonyl)thiophen-3-ylboronic acid (). Bromine’s electronegativity and steric bulk may reduce metabolic degradation compared to the ester group, improving pharmacokinetic stability .
  • Cyclopropyl vs. Fluorophenyl :
    The cyclopropyl group in the target compound offers steric constraint and metabolic resistance, whereas fluorophenyl substituents (e.g., in Example 62, ) enhance lipophilicity and target engagement in hydrophobic binding pockets .

Data Table: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrazole-ethyl-thiophene 4-Br, cyclopropyl, thiophen-3-yl Not reported (hypothesized)
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)... Pyrazolo-pyrimidine Methoxycarbonyl, fluorophenyl Kinase inhibition (implied)
4-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (6d) Thiazole-benzyl 4-Br, dichlorobenzyl Cytotoxic, cytostatic

Biological Activity

4-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18BrN4O2SC_{17}H_{18}BrN_{4}O_{2}S, with a molecular weight of 408.32 g/mol. The compound features a bromine atom, a thiophene ring, and a pyrazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₈BrN₄O₂S
Molecular Weight408.32 g/mol
IUPAC Name4-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
CAS Number2034585-80-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer activity. Studies have shown that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound has been reported to target specific kinases involved in cancer progression, such as BRAF and EGFR. In vitro studies demonstrated its ability to inhibit cell proliferation in human cancer cell lines (e.g., MCF-7 and U-937) with IC50 values in the low micromolar range .
  • Case Study : A study on related pyrazole derivatives found that modifications in the structure significantly influenced their potency against cancer cells. For instance, compounds with electron-withdrawing groups showed enhanced activity against BRAF(V600E) mutant melanoma cells .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound is also noteworthy. Pyrazole derivatives have been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB.

  • Experimental Evidence : In an animal model of inflammation, administration of pyrazole-based compounds resulted in decreased edema and inflammatory markers. The compound's efficacy was comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains.

  • In vitro Studies : The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiophene and pyrazole rings can significantly alter the biological activity of the compounds.

ModificationEffect on Activity
BrominationEnhances anticancer activity due to increased electron affinity
Cyclopropyl SubstitutionImproves selectivity towards specific kinases
Thiophene Ring VariationsAlters solubility and bioavailability

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